Cas no 936249-45-5 (Benzoic acid, 2-(3-piperidinyl)-)

Benzoic acid, 2-(3-piperidinyl)- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-(3-piperidinyl)-
- 2-piperidin-3-ylbenzoic acid
- 2-(3-Piperidinyl)benzoic acid
- 2-(piperidin-3-yl)benzoic acid
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- MDL: MFCD24494324
- インチ: 1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)
- InChIKey: BAWNTPWIVXZYLH-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1C1CNCCC1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 230
- トポロジー分子極性表面積: 49.3
- XLogP3: -0.7
Benzoic acid, 2-(3-piperidinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 176084-5g |
2-(3-Piperidinyl)benzoic acid |
936249-45-5 | 5g |
$1260.00 | 2023-09-10 | ||
Matrix Scientific | 176084-1g |
2-(3-Piperidinyl)benzoic acid |
936249-45-5 | 1g |
$540.00 | 2023-09-10 | ||
Matrix Scientific | 176084-10g |
2-(3-Piperidinyl)benzoic acid |
936249-45-5 | 10g |
$1764.00 | 2023-09-10 |
Benzoic acid, 2-(3-piperidinyl)- 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
Benzoic acid, 2-(3-piperidinyl)-に関する追加情報
Benzoic acid, 2-(3-piperidinyl)- (CAS No. 936249-45-5): A Comprehensive Overview
Benzoic acid, 2-(3-piperidinyl)-, identified by its Chemical Abstracts Service (CAS) number 936249-45-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoic acid core substituted with a piperidine ring at the 2-position, has garnered attention due to its unique structural and pharmacological properties. The combination of the aromatic benzoic acid moiety and the heterocyclic piperidine group presents a versatile scaffold for the development of novel therapeutic agents.
The< strong>benzoic acid moiety is well-known for its role as a weak acid and its widespread use in various applications, including preservatives, flavoring agents, and pharmaceutical intermediates. Its structural simplicity and chemical stability make it an ideal component for drug design. The introduction of the< strong>piperidine ring at the 2-position introduces additional functional diversity, enabling interactions with biological targets that are not possible with simple benzoic acid derivatives. Piperidine is a common pharmacophore in medicinal chemistry, known for its ability to enhance solubility, metabolic stability, and binding affinity to biological receptors.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic pathways and signal transduction. The< strong>2-(3-piperidinyl)benzoic acid scaffold offers a promising platform for such endeavors. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and oxidative stress-related diseases. The piperidine moiety plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding affinity and selectivity.
The synthesis of< strong>Benzoic acid, 2-(3-piperidinyl)- involves multi-step organic transformations that highlight the synthetic versatility of this compound. One common synthetic route involves the palladium-catalyzed cross-coupling reaction between 2-bromobenzoic acid and 3-aminopiperidine to form the desired product. This method leverages transition metal catalysis to achieve high yields and regioselectivity, making it an attractive approach for industrial-scale production. Additionally, modifications to this synthetic pathway can be explored to introduce further functional groups or to optimize yield and purity.
The pharmacological profile of< strong>Benzoic acid, 2-(3-piperidinyl)- has been extensively studied in preclinical models. Initial investigations have revealed potential therapeutic applications in areas such as anti-inflammatory therapy, pain management, and neuroprotection. The compound's ability to interact with both central and peripheral nervous system targets suggests its utility in treating neurological disorders. Furthermore, its structural similarity to known bioactive molecules makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at identifying more potent derivatives.
In vitro studies have demonstrated that< strong>Benzoic acid, 2-(3-piperidinyl)- exhibits moderate inhibitory activity against certain kinases involved in cancer progression. The piperidine ring is particularly important in these interactions, as it can form hydrogen bonds with key residues in the active site of target enzymes. This binding mode has been confirmed through X-ray crystallography studies of enzyme-inhibitor complexes, providing insights into the molecular basis of its pharmacological effects. Such structural information is invaluable for designing next-generation inhibitors with improved efficacy and reduced side effects.
The< strong>CAS No. 936249-45-5 designation ensures that researchers can reliably identify and procure this compound for their studies. The CAS registry system provides a unique numerical identifier for each chemical substance, facilitating accurate documentation and communication in scientific literature. Researchers working with< strong>Benzoic acid, 2-(3-piperidinyl)- can utilize this number to access detailed information about its physical properties, safety data sheets (SDS), and references to relevant publications.
The potential applications of< strong>Benzoic acid derivatives, including those based on the< strong>piperidine-substituted benzoic acid scaffold, extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. For example, certain derivatives have shown promise as herbicides or fungicides due to their ability to disrupt essential biological processes in plants. Similarly, their unique electronic properties make them interesting candidates for use in organic electronics and optoelectronic devices.
The development of novel drug candidates often involves iterative optimization processes where initial hits are modified to improve potency, selectivity, pharmacokinetics, and safety profiles. The< strong>SAR studies conducted on< strong>Benzoic acid derivatives, particularly those incorporating the piperidine moiety, provide valuable data points for such optimization efforts. By systematically varying substituents on the benzoic acid core or the piperidine ring, chemists can identify structural features that enhance biological activity while minimizing off-target effects.
The future prospects for< strong>Benzoic acid, 2-(3-piperidinyl)- are promising given its unique chemical structure and demonstrated biological activity. Ongoing research aims to explore new synthetic methodologies that could improve production efficiency and scalability. Additionally, computational modeling techniques such as molecular docking and quantum mechanics calculations are being employed to predict binding interactions and optimize lead compounds before experimental validation.
In conclusion,< strong>Benzoic acid derivative CAS No.< strong>936249-45-5, characterized by its 2-(3-piperidinyl) substitution pattern on benzoic acid، represents a significant advancement in pharmaceutical chemistry。 Its versatile structure, coupled with its potential therapeutic applications, positions it as a valuable scaffold for drug discovery efforts。 As research continues, we can expect further insights into its pharmacological mechanisms و innovative uses across multiple fields, including medicine، agriculture، و material science。
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